Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Catalog No.
S2782554
CAS No.
1956380-67-8
M.F
C13H15IN2O3
M. Wt
374.178
Availability
In Stock
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Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

CAS Number

1956380-67-8

Product Name

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

IUPAC Name

benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Molecular Formula

C13H15IN2O3

Molecular Weight

374.178

InChI

InChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)

InChI Key

IDLIEFQJZZOAKE-UHFFFAOYSA-N

SMILES

C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2

solubility

not available

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered diazepane ring containing two nitrogen atoms. The molecular formula for this compound is C₁₃H₁₅I N₂O₃, and it has a molar mass of approximately 374.17 g/mol. The compound typically appears as a white to yellow solid and is soluble in organic solvents. It is noteworthy for its potential applications in medicinal chemistry and organic synthesis due to the presence of the iodine substituent, which can enhance reactivity in various

  • Organic compound: Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood.
  • Iodine: The presence of iodine suggests potential for skin and eye irritation.

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The carboxylate group can undergo condensation with amines or alcohols, forming amides or esters, respectively.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol under appropriate conditions.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the derivation of numerous functionalized products .

The synthesis of Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate can be achieved through several methods:

  • Iodination of Diazepane Derivatives: Starting from a benzyl ester of 5-oxo-1,4-diazepane-1-carboxylic acid, iodine can be introduced using iodinating agents such as iodine monochloride or N-iodosuccinimide.
  • Condensation Reactions: The compound can also be synthesized through the reaction between benzylamine and 5-oxo-1,4-diazepane-1-carboxylic acid derivatives under acidic conditions.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired iodinated product .

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: Its derivatives could serve as lead compounds in drug development due to their structural properties.
  • Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex molecules.

Its unique structure makes it a candidate for further exploration in pharmaceutical applications .

Interaction studies involving Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that:

  • Reactivity with Biological Molecules: The compound may interact with enzymes or receptors due to its functional groups.
  • Drug Interaction Potential: As with many organic compounds, it is crucial to assess how this compound interacts with existing drugs to predict possible synergies or antagonistic effects.

Further investigation through computational modeling and experimental assays would provide deeper insights into these interactions .

Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate shares structural similarities with several other compounds within the diazepane family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylateC₁₃H₁₇N₃O₃Contains an amino group instead of iodine
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylateC₁₄H₁₈N₂O₃Methyl substitution at position 4
Benzyl 6-bromo-5-oxo-1,4-diazepane-1-carboxylateC₁₃H₁₅BrN₂O₃Bromine substituent instead of iodine

The presence of iodine in Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate enhances its reactivity compared to its bromine or amino counterparts, making it particularly valuable in synthetic applications .

IUPAC Nomenclature and Structural Formula

The IUPAC name for this compound is benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, reflecting its seven-membered diazepane ring with nitrogen atoms at positions 1 and 4, a ketone group at position 5, and an iodine substituent at position 6. The benzyl ester group at position 1 enhances its lipophilicity, a critical feature for drug design.

The structural formula is represented as C₁₃H₁₅IN₂O₃, with a molecular weight of 374.17 g/mol. The canonical SMILES string, C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2, captures the connectivity of atoms, while the InChI key (IDLIEFQJZZOAKE-UHFFFAOYSA-N) provides a unique identifier for computational studies.

PropertyValue
IUPAC NameBenzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
Molecular FormulaC₁₃H₁₅IN₂O₃
Molecular Weight374.17 g/mol
CAS Registry Number1094226-54-6

CAS Registry Number and Synonyms

The compound is registered under CAS 1094226-54-6 and is alternatively referred to as 1-CBZ-6-IODO-5-OXO-1,4-DIAZEPANE in synthetic literature. These identifiers are critical for database searches and patent filings.

Historical Context in Heterocyclic Chemistry

Evolution of 1,4-Diazepane Derivatives in Synthetic Chemistry

1,4-Diazepanes are a class of seven-membered heterocycles with two nitrogen atoms, historically valued for their conformational flexibility and bioactivity. Early synthetic routes relied on cyclization of linear precursors, but advances in catalysis and ring-closing metathesis have enabled efficient access to functionalized derivatives. For example, N-propargylamines have emerged as key intermediates for constructing 1,4-diazepane scaffolds via iodine-mediated cyclization, offering high atom economy.

The incorporation of substituents like iodine at position 6 (as in this compound) reflects a broader trend toward tailoring diazepanes for targeted biological interactions. Recent applications include anticoagulants (e.g., YM-96765, a factor Xa inhibitor) and antipsychotic agents.

DerivativeKey ModificationApplication
YM-967651,4-Diazepane coreAnticoagulant
Benzyl 6-amino variantAmino group at position 6Enzyme inhibition

Role of Iodine Substituents in Bioactive Molecules

Iodine’s large atomic radius and polarizability make it a strategic substituent in drug design. It facilitates halogen bonding with biomolecular targets, enhancing binding affinity and selectivity. In benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, the iodine atom at position 6 likely participates in such interactions, as seen in analogous iodo-quinoline derivatives with antimicrobial properties.

Moreover, iodine’s electron-withdrawing nature stabilizes adjacent electrophilic centers, enabling regioselective functionalization. For instance, iodine-mediated C–N bond formation has been exploited to synthesize 2,3'-biindoles and morpholine hybrids. This reactivity aligns with the compound’s potential as a synthetic intermediate for bioactive molecules.

HalogenBond Strength (kJ/mol)Common Applications
Iodine15–30Halogen bonding, radiolabeling
Bromine10–20Cross-coupling reactions
Chlorine5–15Solubility modulation

Benzyl Carboxylate Protection Strategies

The benzyl carboxylate group in benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate serves as a versatile protecting group for the carboxylic acid functionality, providing stability during synthetic transformations while allowing selective deprotection under mild conditions [1] [2]. Traditional benzyl protection strategies involve the use of benzyl bromide or benzyl chloride in the presence of a base under basic conditions at room temperature [1]. However, these conventional methods may present compatibility issues with acid-sensitive functionalities present in complex diazepane derivatives.

More sophisticated approaches utilize benzyloxypyridinium triflate as a neutral protection reagent, which operates under relatively mild conditions with triethylamine as a promoter [2]. This method offers significant advantages over traditional basic conditions, particularly when working with substrates containing multiple functional groups that may be sensitive to harsh reaction environments [2]. The mechanism involves formation of a benzyl cation under thermal conditions, which rapidly reacts with the carboxylate complex while excess triethylamine scavenges any remaining cationic species to prevent unwanted side reactions [2].

Alternative methodologies employ benzyl trichloroacetimidate under acidic conditions, providing complementary reactivity profiles for diverse synthetic scenarios [1]. The choice of protection method depends critically on the compatibility with subsequent synthetic steps and the presence of other functional groups in the target molecule.

Table 1: Benzyl Carboxylate Protection Strategies

Protection MethodReaction ConditionsDeprotection MethodDeprotection ConditionsReference
Benzyl bromide (BnBr) + baseBasic conditions, room temperatureCatalytic hydrogenolysis (H₂/Pd)MeOH, EtOH, EtOAc, or THF [1]
Benzyl chloride (BnCl) + baseBasic conditions, room temperatureCatalytic hydrogenolysis (H₂/Pd)MeOH, EtOH, EtOAc, or THF [1]
Benzyloxypyridinium triflateNeutral conditions, Et₃N promoterCatalytic hydrogenolysis (H₂/Pd)MeOH, EtOH, EtOAc, or THF [2]
Benzyl trichloroacetimidate + acidAcidic conditionsCatalytic hydrogenolysis (H₂/Pd)MeOH, EtOH, EtOAc, or THF [1]

Deprotection of benzyl carboxylates is most commonly achieved through catalytic hydrogenolysis using hydrogen gas with palladium catalysts in protic solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [1]. This method provides excellent chemoselectivity and functional group tolerance, making it particularly suitable for complex heterocyclic systems [1]. Alternative deprotection methods include treatment with hydrobromic acid in acetic acid or nucleophilic deprotection using 2-mercaptoethanol, which offers complementary reactivity for substrates incompatible with palladium-catalyzed conditions [3].

Iodination Techniques for Diazepane Derivatives

The introduction of iodine at the 6-position of the diazepane ring requires careful consideration of regioselectivity and functional group compatibility. Electrophilic aromatic substitution represents the most straightforward approach, utilizing molecular iodine in combination with oxidizing agents such as nitric acid or hydrogen peroxide [4] [5]. The electrophile in this reaction is the iodine cation (I⁺), formed through reaction of molecular iodine with the oxidizing agent [6]. This approach proceeds through the classical electrophilic aromatic substitution mechanism, where the diazepane nitrogen atoms can direct substitution to the desired position.

However, direct electrophilic iodination often suffers from regioselectivity issues and potential polyiodination [7]. To address these limitations, more sophisticated methodologies employ hypervalent iodine(III) reagents such as phenyliodine diacetate or iodosobenzene [8] [9]. These reagents offer superior chemoselectivity and proceed under milder reaction conditions with excellent functional group tolerance [10]. The mechanism involves formation of highly electrophilic iodine(III) intermediates that undergo selective reaction with electron-rich heterocyclic systems [8].

Table 2: Iodination Techniques for Diazepane Derivatives

Iodination MethodReagentsReaction ConditionsSelectivityReference
Electrophilic aromatic substitutionI₂ + HNO₃ or H₂O₂Mild conditions, room temperatureRegioselectivity issues [4] [5]
Iodine + oxidizing agentI₂ + CuSO₄ or HNO₃Oxidizing conditionsImproved regioselectivity [5] [6]
Hypervalent iodine(III) reagentsPhI(OAc)₂, PIDAMild conditions, room temperatureChemoselective [8] [9]
Late-stage C-H iodinationPd catalyst + dual ligandsC-H activation conditionsSterically controlled [11] [12]
IododestannylationR₃SnAr + I₂/oxidantMild conditionsHigh regioselectivity [4] [7]

Late-stage iodination via palladium-catalyzed carbon-hydrogen activation represents an emerging strategy that offers exceptional regioselectivity through steric control [11] [12]. This methodology employs dual ligand-based palladium catalysts that enable sterically controlled iodination of complex heterocyclic substrates under mild conditions [11]. The approach is particularly valuable for introducing iodine at specific positions that would be difficult to access through conventional electrophilic substitution methods.

Stepwise Synthesis Protocols

Cyclocondensation Approaches for 1,4-Diazepane Formation

The construction of the 1,4-diazepane core represents a critical step in the synthesis of benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate. Several complementary cyclocondensation strategies have been developed to access this seven-membered heterocyclic framework with high efficiency and selectivity.

The three-component cyclodehydrative condensation reaction represents one of the most versatile approaches for 1,4-diazepane synthesis [13] [14]. This methodology involves the condensation of 1,3-dicarbonyl compounds with 1,2-diamines and aromatic aldehydes under solvent-free and catalyst-free conditions [13]. The reaction proceeds through initial condensation between the diamine and aldehyde components, followed by cyclization with the dicarbonyl species to form the seven-membered ring system [14]. The stereoselectivity of this transformation can be effectively controlled through careful selection of reaction conditions and substrate substitution patterns [13].

Table 3: Cyclocondensation Approaches for 1,4-Diazepane Formation

Cyclocondensation MethodStarting MaterialsReaction ConditionsYield RangeReference
Three-component reaction1,3-dicarbonyls + 1,2-diamines + aldehydesSolvent-free, catalyst-freeGood to excellent [13] [14]
Reductive amination approachDiamines + carbonyl compoundsNaBH₄, mild conditionsVariable yields [15]
Cyclodehydrative condensationDiamines + dicarbonyl compoundsThermal conditionsModerate to good [13]
Ring expansion from piperidinesPiperidine-4-ones + NH₂OH·HClMicrowave, NaHSO₄·SiO₂High yields (>80%) [16]
Azide-alkyne cycloadditionAzido compounds + alkynesCatalyst-free or Cu-catalyzedGood yields [17]

Alternative strategies employ ring expansion methodologies starting from six-membered piperidine precursors [16]. Treatment of piperidine-4-ones with hydroxylamine hydrochloride under microwave irradiation in the presence of silica gel-supported sodium hydrogen sulfate catalyst provides efficient access to 1,4-diazepan-5-ones in high yields exceeding 80% [16]. This transformation proceeds through initial oxime formation followed by rearrangement and ring expansion to generate the seven-membered heterocycle [16].

Reductive amination approaches offer complementary access to diazepane frameworks through the condensation of diamines with carbonyl compounds followed by reduction with sodium borohydride [15]. The mechanism involves initial formation of bicyclic bisaminal intermediates through Schiff base formation and subsequent bisaminal bridge construction [15]. Reductive cleavage of these intermediates under carefully controlled conditions provides access to various alkylation patterns on the diazepane core, including mono-, di-, and trialkylated derivatives [15].

Late-Stage Iodination via Electrophilic Substitution

The installation of iodine functionality at the 6-position of preformed diazepane scaffolds requires careful optimization of reaction conditions to achieve high regioselectivity and avoid competitive substitution at other ring positions. Late-stage iodination strategies offer significant advantages in terms of synthetic flexibility and functional group tolerance.

Electrophilic iodination using molecular iodine in combination with suitable oxidizing agents represents the most direct approach [4] [5]. The reaction typically employs iodine with nitric acid, hydrogen peroxide, or copper salts as oxidants to generate the electrophilic iodine species [5] [6]. The mechanism proceeds through formation of the iodine cation (I⁺), which undergoes electrophilic attack at the activated carbon center adjacent to the nitrogen atoms in the diazepane ring [6].

Optimization of reaction conditions is critical for achieving high selectivity. Temperature control, solvent selection, and stoichiometry of reagents all influence the regioselectivity and yield of the desired iodinated product [4]. Typically, reactions are conducted at room temperature or slightly elevated temperatures to balance reaction rate with selectivity considerations [5].

Advanced methodologies employ hypervalent iodine reagents for improved chemoselectivity and milder reaction conditions [8] [9] [10]. These approaches utilize reagents such as phenyliodine diacetate or bis(acetoxy)iodobenzene, which undergo facile reaction with electron-rich heterocyclic substrates under mild conditions [9]. The hypervalent iodine methodology offers superior functional group tolerance and reduced risk of overoxidation or polyiodination [10].

Alternative Routes and Optimization Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating diazepane formation while improving reaction efficiency and product yields. The application of microwave irradiation to heterocyclic synthesis offers several advantages, including reduced reaction times, enhanced selectivity, and improved energy efficiency compared to conventional thermal heating methods.

Microwave-assisted synthesis of benzodiazepine derivatives demonstrates the potential of this technology for seven-membered heterocycle construction [18] [19]. Reactions that traditionally require hours under conventional heating can be completed within minutes under focused microwave irradiation [19]. The enhanced reaction rates result from efficient dielectric heating, which provides rapid and uniform temperature distribution throughout the reaction mixture [18].

Table 4: Microwave-Assisted Synthesis Parameters

Substrate TypeMicrowave PowerTemperatureReaction TimeYield ImprovementReference
Benzodiazepines300 W190-200°C8-12 min97-99% [20]
1,4-Diazepan-5-ones160 WRoom temperature to 160°C2-5 minHigh yields [16]
ThiazepinesVariableElevated temperatureReduced from hoursBetter yields [21]
Benzodiazepin-2-onesFocused MWControlled temperatureMinutes vs hours~90% [19]

The synthesis of 1,4-diazepan-5-ones under microwave conditions exemplifies the efficiency of this methodology [16]. Using silica gel-supported sodium hydrogen sulfate as catalyst, reactions proceed rapidly at 160 W microwave power with reaction times reduced to 2-5 minutes [16]. The solvent-free conditions contribute to the environmental sustainability of the process while maintaining high product yields [16].

Optimization of microwave parameters requires careful consideration of power settings, temperature ramping, and reaction vessel design [19]. Closed-vessel microwave synthesis allows for superheating of solvents and precise control of reaction pressure, enabling reactions that would be difficult to achieve under conventional conditions [19]. The ability to monitor temperature and pressure in real-time facilitates optimization of reaction conditions for maximum efficiency [21].

Catalytic Methods for Oxo Group Introduction

The introduction of the oxo functionality at the 5-position of the diazepane ring can be achieved through various catalytic methodologies that offer complementary approaches for carbonyl installation. These methods range from traditional alcohol oxidation to more sophisticated carbonylation reactions and photocatalytic transformations.

Catalytic alcohol oxidation represents a fundamental approach for oxo group introduction [22]. Cerium-based dinuclear complexes have shown exceptional activity for oxidizing primary and secondary alcohols to the corresponding carbonyl compounds under dioxygen atmosphere without requiring N-oxyl radicals such as TEMPO [22]. The mechanism involves an intramolecular redox process between the two cerium centers through the bridging oxygen atom, facilitating efficient alcohol oxidation while maintaining the dinuclear catalyst structure throughout the catalytic cycle [22].

Table 5: Catalytic Methods for Oxo Group Introduction

Catalytic MethodCatalyst SystemReaction ConditionsProduct TypeReference
Alcohol oxidationCerium-based dinuclear complexO₂ atmosphere, TEMPO-freeAldehydes/ketones from alcohols [22]
Hydroformylation (Oxo process)Co/Rh catalystsHigh pressure CO/H₂Aldehydes from alkenes [23] [24]
Carbonylation reactionsLewis acid + Co(CO)₄⁻CO atmosphere, mild conditionsβ-lactones, anhydrides [25]
Photocatalytic deoximationPhotocatalyst + lightAmbient air, light irradiationCarbonyls from oximes [26]
Ring expansion carbonylationLewis acid catalystsCO pressure, polar solventsRing-expanded carbonyls [25]

Hydroformylation, also known as the oxo process, provides an alternative route for carbonyl introduction through the reaction of alkenes with carbon monoxide and hydrogen gas in the presence of cobalt or rhodium catalysts [23] [24]. This industrial process operates under high pressure conditions (10-100 atmospheres) at temperatures between 40-200°C [23]. The mechanism involves formation of metal-alkyl intermediates through alkene coordination, followed by migratory insertion of carbon monoxide and subsequent hydrogenolysis to release the aldehyde product [24].

Photocatalytic deoximation represents an emerging methodology for carbonyl installation that operates under mild conditions using renewable light energy [26]. This transformation converts oximes and their derivatives to carbonyl functional groups through photopromoted catalytic processes under ambient air conditions [26]. The method demonstrates good substrate scope and functional group tolerance while providing excellent product yields [26].

Ring expansion carbonylation offers access to ring-expanded carbonyl compounds through the use of Lewis acid catalysts in combination with cobalt tetracarbonyl anions [25]. The reaction proceeds under mild carbon monoxide pressure in polar solvents, providing efficient access to β-lactones and succinic anhydrides through ring expansion mechanisms [25]. The catalytic cycle involves initial replacement of coordinated solvent by the substrate, followed by nucleophilic ring opening and carbon monoxide insertion [25].

XLogP3

1.4

Dates

Last modified: 08-17-2023

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